
The Role of BIM-23190 Hydrochloride in
Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BIM-23190 hydrochloride

Cat. No.: B8144700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BIM-23190 hydrochloride is a synthetic peptide analog of somatostatin that exhibits a high

affinity and selectivity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). Its

mechanism of action involves the activation of these receptors, leading to the inhibition of

proliferative signaling pathways and the induction of apoptosis in cancer cells. Preclinical

studies, particularly in glioma models, have demonstrated its potential as an anti-cancer agent.

This technical guide provides a comprehensive review of the available data on BIM-23190
hydrochloride, including its binding affinities, in vivo efficacy, and the molecular pathways it

modulates. Detailed experimental protocols for key assays are also presented to facilitate

further research and development.

Introduction
Somatostatin and its receptors (SSTRs) play a crucial role in regulating endocrine and exocrine

secretions, as well as cell proliferation and apoptosis. The expression of SSTRs on the surface

of various tumor cells has made them an attractive target for cancer therapy. BIM-23190
hydrochloride is a somatostatin analog designed to selectively target SSTR2 and SSTR5,

which are frequently overexpressed in a variety of cancers, including neuroendocrine tumors

and gliomas. By activating these receptors, BIM-23190 initiates a cascade of intracellular

events that can lead to the suppression of tumor growth.
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Mechanism of Action
BIM-23190 hydrochloride functions as a selective agonist for SSTR2 and SSTR5. The binding

of BIM-23190 to these G-protein coupled receptors triggers a downstream signaling cascade

that ultimately results in anti-proliferative and pro-apoptotic effects.

Receptor Binding Affinity
The selectivity of BIM-23190 for SSTR2 and SSTR5 has been quantified through competitive

binding assays. These assays measure the concentration of the compound required to displace

a radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki).

Receptor Subtype Ki (nM)

SSTR2 0.34[1][2]

SSTR5 11.1[1][2]

Table 1: Binding Affinity of BIM-23190 Hydrochloride for Human Somatostatin Receptors.

Downstream Signaling Pathways
Upon binding to SSTR2 and SSTR5, BIM-23190 hydrochloride modulates several key

intracellular signaling pathways implicated in cancer cell proliferation and survival. A primary

mechanism involves the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2)

pathway. This inhibition leads to the upregulation of the cyclin-dependent kinase inhibitor

p27Kip1, which in turn induces cell cycle arrest. Furthermore, activation of SSTR2 by

somatostatin analogs has been shown to induce apoptosis through mechanisms that can be

either dependent or independent of p53.
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Figure 1: Simplified signaling pathway of BIM-23190 hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8144700?utm_src=pdf-body-img
https://www.benchchem.com/product/b8144700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Efficacy in Cancer Models
The anti-tumor activity of BIM-23190 has been evaluated in in vivo models of glioma. These

studies provide evidence for its potential as a therapeutic agent for this aggressive brain

cancer.

In Vivo Glioma Model
In a study utilizing a C6 glioma xenograft model in nude mice, treatment with BIM-23190

resulted in a significant reduction in tumor growth.

Parameter Value

Animal Model
Male athymic nude (nu/nu) mice with C6 glioma

xenografts[3]

Dosage 50 µ g/mouse [3]

Administration Route Intraperitoneal injection

Dosing Schedule Twice daily for 19 days[3]

Outcome Significantly reduced tumor growth rate[3]

Table 2: Summary of In Vivo Efficacy Study of BIM-23190 in a C6 Glioma Model.
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Figure 2: Experimental workflow for the in vivo C6 glioma study.

Pharmacokinetics and Biodistribution
Studies on radiolabeled somatostatin analogs, including BIM-23190, have provided insights

into its pharmacokinetic profile. Compared to the clinically used analog BIM-23014, BIM-23190

demonstrated higher plasma levels and significantly greater accumulation in target tissues

such as the adrenal glands, kidneys, pituitary, and pancreas.[4] This improved biodistribution is

attributed to its enhanced in vivo stability and reduced biliary excretion.[4]
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Clinical Development
As of the latest available information, BIM-23190 hydrochloride underwent Phase II clinical

trials for diabetic retinopathy, but its development for this indication was discontinued.[3] There

is no publicly available information on clinical trials of BIM-23190 for any cancer indication.

Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of BIM-23190 hydrochloride for SSTR2 and

SSTR5.

Materials:

Cell membranes from cell lines stably expressing human SSTR2 or SSTR5.

Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-Somatostatin-14).

BIM-23190 hydrochloride.

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of BIM-23190 hydrochloride in binding buffer.

In a 96-well plate, add cell membranes, the radiolabeled ligand at a fixed concentration

(typically at its Kd value), and varying concentrations of BIM-23190 hydrochloride or buffer

(for total binding).

To determine non-specific binding, add a high concentration of unlabeled somatostatin.
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Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60

minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of BIM-23190 hydrochloride and

determine the IC50 value (the concentration that inhibits 50% of specific binding).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay
Objective: To assess the effect of BIM-23190 hydrochloride on the proliferation of cancer

cells.

Materials:

Cancer cell line of interest (e.g., C6 glioma cells).

Complete cell culture medium.

BIM-23190 hydrochloride.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

96-well cell culture plates.

Microplate reader.

Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of BIM-23190 hydrochloride in complete culture medium.

Replace the medium in the wells with the medium containing different concentrations of BIM-
23190 hydrochloride or vehicle control.

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Add the solubilization solution to each well and incubate overnight to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value (the concentration that inhibits cell proliferation by 50%).

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of BIM-23190 hydrochloride in a mouse

xenograft model.

Materials:

Immunocompromised mice (e.g., athymic nude mice).

Cancer cell line (e.g., C6 glioma cells).

Matrigel (optional, to aid tumor formation).

BIM-23190 hydrochloride.

Vehicle control (e.g., sterile saline).

Calipers for tumor measurement.
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Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

and control groups.

Administer BIM-23190 hydrochloride or vehicle control to the respective groups according

to the predetermined dose and schedule (e.g., intraperitoneal injection).

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²)/2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry).

Analyze the data to determine the effect of BIM-23190 hydrochloride on tumor growth.

Conclusion
BIM-23190 hydrochloride is a potent and selective agonist of SSTR2 and SSTR5 with

demonstrated anti-proliferative and pro-apoptotic activities in preclinical cancer models. Its

favorable pharmacokinetic profile, characterized by enhanced in vivo stability and target tissue

accumulation, suggests its potential as a therapeutic agent. While its clinical development in

oncology has not been pursued to date, the robust preclinical data warrants further

investigation into its efficacy in SSTR2 and SSTR5-positive tumors. The detailed experimental

protocols provided herein offer a framework for researchers to further explore the therapeutic

potential of this and similar somatostatin analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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